N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, including indole, thiazole, and piperidine
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14-15(16-6-2-3-7-17(16)23-14)9-10-22-20(25)24-12-5-4-8-18(24)19-21-11-13-26-19/h2-3,6-7,11,13,18,23H,4-5,8-10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBSXIQXQJHUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)N3CCCCC3C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the indole, thiazole, and piperidine moieties. This can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Oxindole derivatives
Reduction: Alcohols or amines, depending on the specific functional groups reduced
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer, microbial infections, and neurological disorders.
Biological Studies: The compound is used in studies investigating cell signaling pathways, receptor binding, and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety often plays a crucial role in binding to these targets, while the thiazole and piperidine rings contribute to the overall stability and specificity of the interaction. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to the specific substitution pattern on the indole ring, which can significantly influence its biological activity and binding affinity. The presence of the methyl group at the 2-position of the indole ring may enhance its interaction with certain biological targets, making it a more potent or selective compound in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
